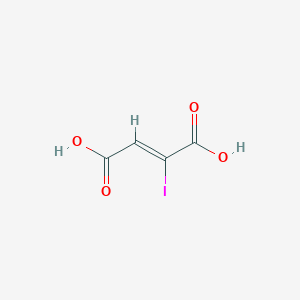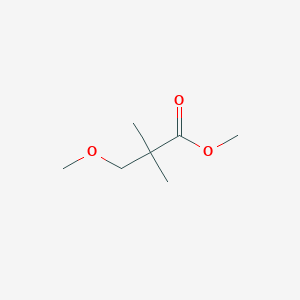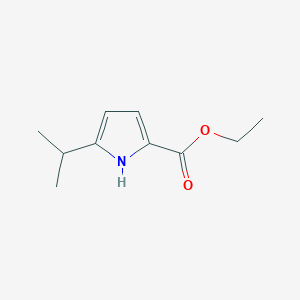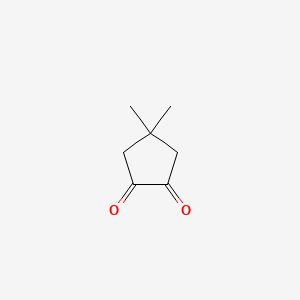
4,4-dimethylcyclopentane-1,2-dione
Übersicht
Beschreibung
4,4-Dimethylcyclopentane-1,2-dione (DMCPD) is an organic compound that is widely used in a variety of scientific research applications. It is a cyclic ketone that is composed of five carbon atoms and two oxygen atoms, and is a colorless liquid at room temperature. DMCPD has been studied extensively in terms of its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
4,4-Dimethylcyclopentane-1,2-dione plays a role in asymmetric transfer hydrogenation. The reduction of similar cyclic 1,3-diketones, such as 2,2-dimethylcyclopentane-1,3-dione, has been studied. These diketones are key in the synthesis of hydroxy ketones, which are important building blocks for natural product synthesis, achieved with high yield and enantiomeric excess (Metz, Kreutziger, & Jäger, 2022).
Safety and Efficacy in Animal Feed
Research on the safety and efficacy of various cyclic diketones, including compounds similar to 4,4-dimethylcyclopentane-1,2-dione, has indicated their safety at certain levels in animal feed. They are currently authorized as flavors in food and, under specific conditions, do not pose safety concerns for consumers or the environment (Rychen et al., 2016).
Conformational Analysis and Hydrogen Bonding
The molecular structure, conformational stabilities, and intramolecular hydrogen bonding of compounds like 4,4-dimethyl-1-phenylpentane-1,3-dione have been explored. Density functional theory calculations have provided insights into the geometries, electronic energies, and hydrogen bond strength of these compounds, enhancing understanding of their chemical behavior (Afzali et al., 2014).
Corrosion Inhibition
Derivatives of 4,4-dimethylcyclopentane-1,2-dione have been studied as corrosion inhibitors. Research on spirocyclopropane derivatives, including such compounds, shows their effectiveness in protecting mild steel in acidic solutions. This research combines experimental methods and quantum chemistry studies to understand the molecular interactions involved in corrosion inhibition (Chafiq et al., 2020).
Synthesis of Novel Compounds
The cyclopentane-1,2-dione framework, similar to that of 4,4-dimethylcyclopentane-1,2-dione, is utilized in synthesizing novel compounds. For instance, research has been conducted on the synthesis of Indeno[1,2-b]benzofurans using cyclopentane-1,3-diones as starting materials. This demonstrates the versatility of these compounds in synthesizing structurally complex and potentially biologically active molecules (Marjani, Khalafy, & Akbarzadeh, 2019).
Eigenschaften
IUPAC Name |
4,4-dimethylcyclopentane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-5(8)6(9)4-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGKTTJGRIVWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558495 | |
| Record name | 4,4-Dimethylcyclopentane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclopentane-1,2-dione | |
CAS RN |
89897-95-0 | |
| Record name | 4,4-Dimethylcyclopentane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole](/img/structure/B6597209.png)

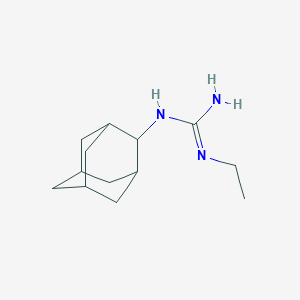
![1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B6597225.png)

![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)
![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)
